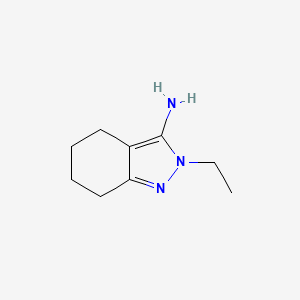![molecular formula C19H22ClN3O3S B2925283 2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-16-7](/img/structure/B2925283.png)
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a chemical compound. It is also known by registry numbers ZINC000004323147 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which heterocyclic imide ring has been changed into chain amide bound .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” can be analyzed based on its chemical formula and the arrangement of its atoms. Further details about its molecular structure might require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” can be complex and depend on the reaction conditions . For instance, the synthesis of similar compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Scientific Research Applications
Synthesis and Structural Analysis
Anticancer Research
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a functional similarity with the target compound, have been evaluated for their cytotoxic activity against various cancer cell lines. P. Ravichandiran et al. (2019) reported that these compounds displayed potent cytotoxic activity, indicating the potential for similar compounds to be used in anticancer research (P. Ravichandiran, S. Subramaniyan, Seon-Young Kim, Jong-Soo Kim, Byung‐Hyun Park, K. Shim, D. Yoo, 2019).
Antimicrobial and Antifungal Activity
N. Patel and S. N. Agravat (2007) synthesized pyridine derivatives that were screened for their antibacterial and antifungal activities, indicating the utility of such compounds in developing new antimicrobial agents. This research suggests that compounds with similar molecular structures could also possess antimicrobial properties (N. Patel, S. N. Agravat, 2007).
Herbicidal Applications
Research on the dissipation kinetics of soil-applied herbicides, including compounds with chloro and sulfonyl groups, provides insights into environmental behavior and efficacy of these chemicals in agronomy. U. Baer and R. Calvet (1999) conducted such studies, highlighting the relevance of chemical structure in determining the environmental fate of herbicides (U. Baer, R. Calvet, 1999).
Inhibitors of Biological Pathways
The research on inhibitors of type III secretion in Yersinia, conducted by A. Kauppi et al. (2007), involves compounds with sulfonylamino-benzamide structures. These compounds have shown potential in preventing or treating bacterial infections, underscoring the pharmaceutical applications of similar molecules (A. Kauppi, C. D. Andersson, H. A. Norberg, Charlotta Sundin, A. Linusson, M. Elofsson, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the symptoms of diseases like AD, where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognitive function . This makes the compound potentially useful in the treatment of AD .
properties
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYLHIXNRGSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


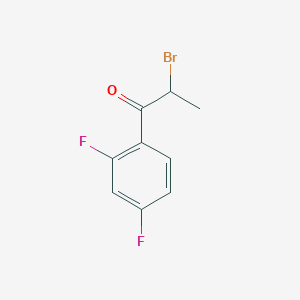
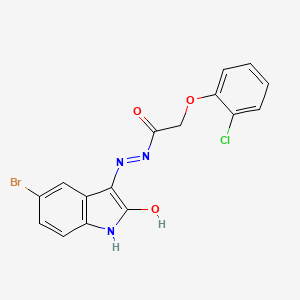
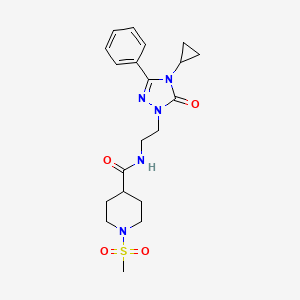
![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)
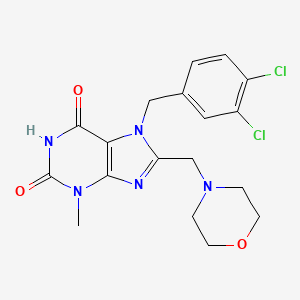
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
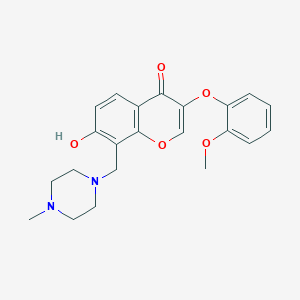
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
